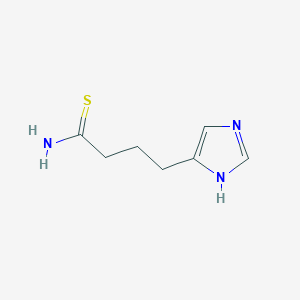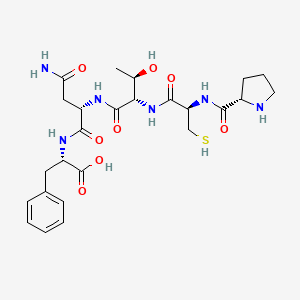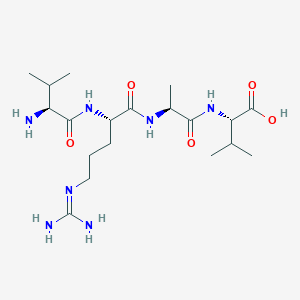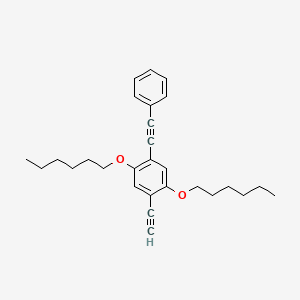
1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene is an organic compound that belongs to the class of alkynes and ethers. This compound features a benzene ring substituted with ethynyl and hexyloxy groups, making it a molecule of interest in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzene Core:
Alkyne Formation: The ethynyl groups can be introduced via Sonogashira coupling reactions, which involve the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Ether Formation: The hexyloxy groups can be introduced through Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Exploration as a potential therapeutic agent or drug delivery system.
Industry: Utilized in the production of advanced materials, such as liquid crystals or organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene would depend on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl and hexyloxy groups can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynyl-2,5-dimethoxy-4-(phenylethynyl)benzene: Similar structure but with methoxy groups instead of hexyloxy groups.
1-Ethynyl-2,5-bis(hexyloxy)benzene: Lacks the phenylethynyl group.
2,5-Bis(hexyloxy)-4-(phenylethynyl)benzene: Lacks the ethynyl group.
Uniqueness
1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene is unique due to the combination of ethynyl, hexyloxy, and phenylethynyl groups on the benzene ring, which can impart distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
773060-39-2 |
|---|---|
Formule moléculaire |
C28H34O2 |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
1-ethynyl-2,5-dihexoxy-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C28H34O2/c1-4-7-9-14-20-29-27-23-26(19-18-24-16-12-11-13-17-24)28(22-25(27)6-3)30-21-15-10-8-5-2/h3,11-13,16-17,22-23H,4-5,7-10,14-15,20-21H2,1-2H3 |
Clé InChI |
GOTYDKHMYZTLEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1C#C)OCCCCCC)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)

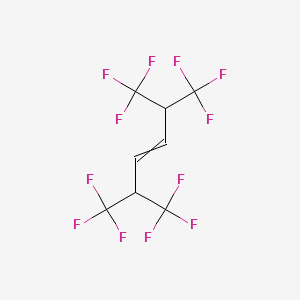
![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
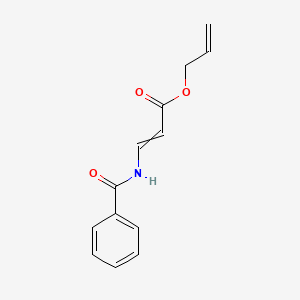
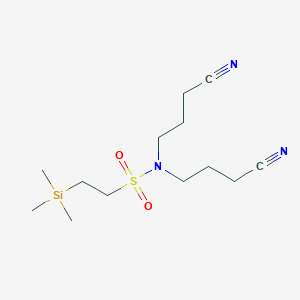
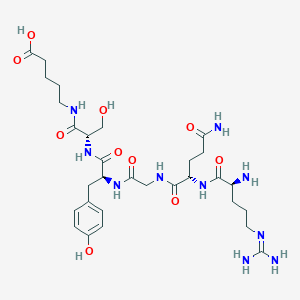
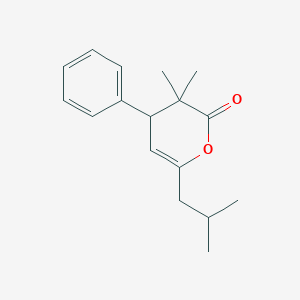
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)
